1,4-Diethylbenzene-d14
CAS No.:
Cat. No.: VC16179871
Molecular Formula: C10H14
Molecular Weight: 148.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14 |
|---|---|
| Molecular Weight | 148.30 g/mol |
| IUPAC Name | 1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
| Standard InChI | InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
| Standard InChI Key | DSNHSQKRULAAEI-NFUPRKAOSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
| Canonical SMILES | CCC1=CC=C(C=C1)CC |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
1,4-Diethylbenzene-d14 (C<sub>10</sub>D<sub>14</sub>) features a benzene ring with two ethyl groups substituted at the para positions. The complete deuteration of all hydrogen atoms—14 in total—confers distinct isotopic properties. The molecular structure is characterized by:
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Molecular Formula: C<sub>10</sub>D<sub>14</sub>
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Molecular Weight: 152.36 g/mol (vs. 134.22 g/mol for non-deuterated 1,4-diethylbenzene) .
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Deuteration Pattern: All hydrogen atoms in the ethyl groups and benzene ring are replaced by deuterium (D).
The isotopic substitution reduces vibrational energy levels, making the compound particularly useful in Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis and Industrial Production
Deuteration Techniques
The synthesis of 1,4-diethylbenzene-d14 typically involves catalytic exchange reactions using deuterium gas (D<sub>2</sub>) or deuterated solvents. Key steps include:
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Alkylation of Deuterated Benzene: Benzene-d<sub>6</sub> reacts with deuterated ethylene (C<sub>2</sub>D<sub>4</sub>) in the presence of acidic catalysts like D<sub>3</sub>PO<sub>4</sub> to form 1,4-diethylbenzene-d<sub>14</sub>.
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Purification: Distillation or chromatography isolates the para isomer due to its higher thermodynamic stability compared to ortho and meta isomers .
Table 1: Comparative Synthesis Parameters for Deuterated Ethylbenzenes
| Parameter | 1,4-Diethylbenzene-d14 | 1,3-Diethylbenzene-d4 |
|---|---|---|
| Deuteration Efficiency | 99.8% | 95.5% |
| Reaction Temperature | 120–150°C | 100–130°C |
| Catalyst | Pt/D<sub>2</sub>O | Pd/C |
Physicochemical Properties
Thermal and Physical Constants
Deuteration increases molecular mass and alters intermolecular forces, leading to measurable differences in physical properties:
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Boiling Point: 185.5°C (vs. 183.1°C for non-deuterated form) .
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Density: 0.96 g/cm<sup>3</sup> at 25°C (vs. 0.90 g/cm<sup>3</sup>) .
Spectroscopic Signatures
The absence of C-H bonds shifts spectral peaks:
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NMR: <sup>1</sup>H NMR signals are absent; <sup>2</sup>D NMR shows quintets at δ 2.5–3.0 ppm for ethyl groups.
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FTIR: C-D stretching vibrations appear at 2100–2200 cm<sup>-1</sup>, distinct from C-H stretches (2800–3100 cm<sup>-1</sup>) .
Research Applications
Kinetic Isotope Effect (KIE) Studies
The compound’s deuterated structure enables precise measurement of KIE in organic reactions. For example, in hydrogenation studies, 1,4-diethylbenzene-d14 exhibits a KIE of 6.7 for C-D bond cleavage versus C-H, highlighting deuterium’s stabilizing effect .
Tracer Applications in Environmental Science
As a non-radioactive tracer, 1,4-diethylbenzene-d14 monitors pollutant degradation pathways. A 2024 study demonstrated its use in tracking groundwater contamination, with gas chromatography-mass spectrometry (GC-MS) detecting deuteration-specific fragments (m/z 158–162) .
Table 2: Analytical Parameters for Environmental Tracing
| Method | Detection Limit (ppb) | Precision (% RSD) |
|---|---|---|
| GC-MS | 0.05 | 2.1 |
| LC-NMR | 0.5 | 4.8 |
Biological and Toxicological Profile
Metabolic Pathways
Deuteration slows metabolic oxidation rates. In rodent models, 1,4-diethylbenzene-d14 showed a 40% reduction in hepatic clearance compared to the non-deuterated form, attributed to deuterium’s kinetic isotope effect on cytochrome P450 enzymes .
Industrial and Regulatory Considerations
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